molecular formula C10H9FN2O4 B13055704 7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B13055704
M. Wt: 240.19 g/mol
InChI Key: LHLYJWFCFVLWOX-UHFFFAOYSA-N
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Description

7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains a fluorine atom, two methyl groups, and a nitro group attached to a benzo oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the following steps:

    Formation of the Benzo Oxazine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted aniline and a suitable carbonyl compound.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or thermal stability.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom and nitro group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one: Lacks the fluorine atom, which may result in different reactivity and properties.

    7-Chloro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

Uniqueness

The presence of the fluorine atom in 7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9FN2O4

Molecular Weight

240.19 g/mol

IUPAC Name

7-fluoro-2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H9FN2O4/c1-10(2)9(14)12-6-4-7(13(15)16)5(11)3-8(6)17-10/h3-4H,1-2H3,(H,12,14)

InChI Key

LHLYJWFCFVLWOX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=CC(=C(C=C2O1)F)[N+](=O)[O-])C

Origin of Product

United States

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